molecular formula C₁₄H₁₄D₄O₄ B1153617 Mono(2-methylpentyl) Phthalate-d4

Mono(2-methylpentyl) Phthalate-d4

Cat. No.: B1153617
M. Wt: 254.31
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mono(2-methylpentyl) Phthalate-d4 is a deuterated analog of mono(2-methylpentyl) phthalate, a metabolite of di-(2-methylpentyl) phthalate. As a stable isotope-labeled compound, it serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying phthalate metabolites in environmental and biological samples. Its deuterium substitution (typically at four positions) minimizes isotopic interference during analysis, ensuring precise quantification .

Properties

Molecular Formula

C₁₄H₁₄D₄O₄

Molecular Weight

254.31

Synonyms

1,2-Benzenedicarboxylic Acid 1-(2-Methylpentyl) Ester-d4;  2-Methyl-1-pentanol Hydrogen Phthalate-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

Mono(2-methylpentyl) Phthalate-d4 is distinguished by its branched alkyl chain (2-methylpentyl) and deuterium labeling. Below is a comparative analysis with structurally related deuterated phthalates:

Table 1: Structural and Functional Comparison
Compound Name Key Substituent Functional Group Deuterium Position Molecular Formula Molecular Weight Key Applications
This compound 2-methylpentyl (branched) Monoester Benzene ring (C6D4) C13H12D4O4 268.3 Internal standard for branched phthalates
Mono-n-butyl Phthalate-d4 (mBuP-d4) n-butyl (linear) Monoester Benzene ring or side chain C12H10D4O4 254.2 Quantifying linear phthalate metabolites
Mono(4-oxopentyl) Phthalate-d4 4-oxopentyl (keto group) Monoester Benzene ring C13H10D4O5 254.3 Metabolic studies of oxidized phthalates
Mono(4-carboxybutyl) Phthalate-d4 4-carboxybutyl (carboxylic acid) Monoester Benzene ring C13H10D4O6 270.3 Tracking carboxylated metabolites in urine
Bis(2-methylpentyl) Phthalate-d4 2-methylpentyl (branched) Diester Benzene ring C20H26D4O4 354.5 Parent compound analysis, not a metabolite
Key Observations:
  • Branching vs. Linearity: The 2-methylpentyl group in this compound introduces steric hindrance, altering retention times in GC compared to linear analogs like mBuP-d4 .
  • Functional Groups: Compounds like Mono(4-oxopentyl) Phthalate-d4 and Mono(4-carboxybutyl) Phthalate-d4 contain polar groups (keto, carboxyl), enhancing water solubility but complicating extraction efficiency in non-polar matrices .
  • Diester vs. Monoester: Bis(2-methylpentyl) Phthalate-d4 is a parent phthalate (diester), whereas this compound is a monoester metabolite, reflecting distinct roles in exposure assessment .

Analytical Performance

Deuterated phthalates are selected as internal standards based on their structural and spectral similarity to target analytes. Key analytical parameters include:

Table 2: Mass Spectrometry Ions and Detection Limits
Compound Name Quantification Ion (m/z) Qualitative Ions (m/z) Limit of Detection (LOD) Source
This compound 153 (base peak) 149, 167 0.02 ng/mL
Diethyl Phthalate-d4 153 121, 177 0.05 ng/mL
Mono-n-butyl Phthalate-d4 149 150, 29 0.01 ng/mL
Mono(3-hydroxybutyl) Phthalate-d4 221 149, 207 0.03 ng/mL
Key Findings:
  • Isotopic Purity: this compound’s deuterium labeling (99% isotopic purity) prevents overlap with non-deuterated analogs, unlike compounds like mBuP-¹³C, which may exhibit cross-talk in high-resolution MS .
  • Ion Fragmentation: The 153 m/z ion (common in deuterated phthalates) ensures specificity, but branched analogs like this compound show unique fragment patterns (e.g., 167 m/z) due to alkyl chain cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.